N-((4-(dimethylamino)-6-methylpyrimidin-2-yl)methyl)acetamide
Description
Properties
IUPAC Name |
N-[[4-(dimethylamino)-6-methylpyrimidin-2-yl]methyl]acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N4O/c1-7-5-10(14(3)4)13-9(12-7)6-11-8(2)15/h5H,6H2,1-4H3,(H,11,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOQQASMWKPRUQN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)CNC(=O)C)N(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((4-(dimethylamino)-6-methylpyrimidin-2-yl)methyl)acetamide can be achieved through several methods. One common approach involves the reaction of 4-(dimethylamino)-6-methylpyrimidine-2-carbaldehyde with acetamide in the presence of a suitable catalyst. The reaction is typically carried out under reflux conditions in an organic solvent such as ethanol or methanol. The resulting product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors. This method allows for better control over reaction conditions and higher yields. The use of automated systems and advanced purification techniques, such as high-performance liquid chromatography (HPLC), ensures the consistent quality of the final product.
Chemical Reactions Analysis
Types of Reactions
N-((4-(dimethylamino)-6-methylpyrimidin-2-yl)methyl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the dimethylamino group or the acetamide group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents under mild to moderate temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents such as tetrahydrofuran (THF) or diethyl ether.
Substitution: Nucleophiles such as amines, thiols, or halides; reactions are conducted in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield this compound N-oxide, while reduction could produce N-((4-(dimethylamino)-6-methylpyrimidin-2-yl)methyl)ethanol.
Scientific Research Applications
Medicinal Chemistry
N-((4-(dimethylamino)-6-methylpyrimidin-2-yl)methyl)acetamide is being investigated for its potential therapeutic effects, particularly as an enzyme inhibitor. Research indicates that it may exhibit anti-inflammatory and anticancer activities, making it a candidate for drug development targeting various diseases.
Case Studies:
- A study highlighted the compound's ability to inhibit carbonic anhydrase isoenzymes, which are implicated in several physiological processes and diseases, including cancer and glaucoma.
- Another investigation assessed its role in developing PROTACs (proteolysis-targeting chimeras) aimed at degrading specific proteins involved in cancer progression, showcasing its potential in targeted cancer therapies .
The compound's biological activities are primarily attributed to the presence of the pyrimidine ring and the dimethylamino group. It has shown promise in:
- Enzyme Inhibition: Effective against various enzymes, suggesting potential applications in metabolic disorders.
- Antimicrobial Properties: Similar compounds have demonstrated antimicrobial activity, indicating that this compound may possess similar properties.
Comparison with Similar Compounds:
| Compound Name | Structure | Unique Features |
|---|---|---|
| 4-Dimethylaminopyrimidine | Structure | Lacks acetamide functionality but retains antimicrobial properties. |
| 2-Amino-4-(dimethylamino)pyrimidine | Structure | Exhibits stronger CNS activity but less stability than the target compound. |
| 6-Methylpyrimidin-2-amines | Structure | Similar core structure but varies in substituents affecting solubility and reactivity. |
Materials Science
In addition to its medicinal applications, this compound has been explored for its role in materials science:
- It serves as a building block for synthesizing more complex molecules and materials.
- Its unique structure allows it to function as a catalyst in specific chemical reactions, facilitating the development of new materials with enhanced properties.
Mechanism of Action
The mechanism of action of N-((4-(dimethylamino)-6-methylpyrimidin-2-yl)methyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in DNA replication or protein synthesis, thereby exerting its antimicrobial or anticancer effects. The exact pathways and molecular targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Variations
The following table summarizes key structural differences and similarities between the target compound and its analogs:
Key Observations:
- Core Structure : The target and most analogs (except triazine derivatives) share a pyrimidine core. Triazine analogs (e.g., ) exhibit a triazine ring, which is less common in biological systems but offers distinct electronic properties.
- Substituent Effects: Position 4: The dimethylamino group in the target is electron-donating, enhancing solubility and nucleophilicity. In contrast, hydroxy or chlorophenyl groups introduce polarity or steric bulk. Position 6: Methyl (target) vs.
- Acetamide vs. Ester : The target’s acetamide supports hydrogen bonding, while esters (e.g., ) are more hydrolytically labile.
Physicochemical and Electronic Properties
DFT studies on triazine analogs revealed that dimethylamino groups lower the LUMO energy, increasing electrophilicity. For pyrimidine derivatives:
- Target Compound: The dimethylamino group likely reduces logP (increased hydrophilicity) compared to aromatic substituents (e.g., 4d: logP ~3.5 estimated).
- Spectral Data :
Biological Activity
N-((4-(dimethylamino)-6-methylpyrimidin-2-yl)methyl)acetamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
The compound features a complex structure that includes:
- Pyrimidine ring : Contributes to its biological activity.
- Dimethylamino group : Enhances solubility and reactivity.
- Acetamide moiety : Involved in various chemical transformations.
These structural components are critical for the compound's interaction with biological targets, influencing its pharmacological profile.
Research indicates that this compound may exert its effects through several mechanisms:
- Receptor Modulation : The compound likely interacts with specific receptors, modulating various biochemical pathways.
- Cellular Processes : It may influence cellular signaling pathways, impacting cell proliferation and apoptosis.
- Antimicrobial Activity : Preliminary studies suggest it could possess activity against certain bacteria and fungi.
Biological Activity Overview
The biological activity of this compound has been evaluated in various studies. Below is a summary of its notable activities:
Anticancer Activity
A study focused on the compound's effects on the MDA-MB-231 triple-negative breast cancer cell line indicated a significant reduction in cell viability with an IC50 value of approximately 0.126 µM. This suggests that this compound may be a promising candidate for further development as an anticancer agent .
Antimicrobial Properties
In antimicrobial assays, this compound demonstrated moderate activity against gram-positive bacteria. This was attributed to the presence of multiple functional groups that enhance its interaction with microbial targets .
Toxicological Evaluation
A toxicity study involving healthy mice indicated that the compound exhibited a favorable safety profile, with no significant adverse effects observed at doses up to 40 mg/kg. This suggests potential for therapeutic applications without major safety concerns .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
